molecular formula C11H5Cl3N2O2S B215361 5-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine

5-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine

Cat. No. B215361
M. Wt: 335.6 g/mol
InChI Key: YLXYVPUYCCTUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine is not fully understood. However, studies have shown that this compound exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
5-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound is cytotoxic to a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, it has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine in lab experiments is its high potency and selectivity. This compound has been shown to be highly effective at low concentrations, making it a valuable tool for studying various biological processes. In addition, it has been shown to be relatively stable under a wide range of experimental conditions, making it a versatile compound for use in a variety of assays. However, one of the main limitations of using 5-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine is its potential toxicity. This compound has been shown to be cytotoxic to both cancer and non-cancer cells, and caution should be exercised when handling and using this compound in lab experiments.

Future Directions

There are several future directions that could be pursued in the study of 5-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine. One area of research could focus on the development of more potent and selective analogs of this compound for use as anti-tumor and anti-inflammatory agents. Another area of research could focus on the use of this compound as a drug delivery agent for various drugs. Additionally, the potential applications of 5-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine in the field of materials science could be further explored, particularly in the development of organic electronic devices.

Synthesis Methods

The synthesis of 5-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine involves a multi-step process that requires specialized equipment and expertise. The synthesis starts with the reaction of 2,4,5-trichlorophenyl thiol with 5-nitropyridine-2-sulfonic acid in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions involving the addition of various reagents, including sodium hydroxide, hydrochloric acid, and acetic anhydride. The final product is obtained in high yield and purity by recrystallization.

Scientific Research Applications

5-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-tumor, anti-inflammatory, and anti-microbial properties. In addition, it has been shown to have potential as a drug delivery agent due to its ability to form stable complexes with various drugs. In the field of materials science, 5-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine has been studied for its potential applications in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

Product Name

5-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine

Molecular Formula

C11H5Cl3N2O2S

Molecular Weight

335.6 g/mol

IUPAC Name

5-nitro-2-(2,4,5-trichlorophenyl)sulfanylpyridine

InChI

InChI=1S/C11H5Cl3N2O2S/c12-7-3-9(14)10(4-8(7)13)19-11-2-1-6(5-15-11)16(17)18/h1-5H

InChI Key

YLXYVPUYCCTUHQ-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1[N+](=O)[O-])SC2=CC(=C(C=C2Cl)Cl)Cl

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])SC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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